molecular formula C25H24N4O2S B2468958 N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide CAS No. 898422-20-3

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide

Cat. No. B2468958
CAS RN: 898422-20-3
M. Wt: 444.55
InChI Key: SUEKNUMDLXFWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide, also known as GSK-J4, is a small molecule inhibitor that selectively targets the histone demethylase JMJD3. This compound has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.

Scientific Research Applications

  • Atypical Antipsychotic Agents : Compounds similar to N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide, specifically (piperazin-1-yl-phenyl)-arylsulfonamides, have been identified for their high affinity towards 5-HT(2C) and 5-HT(6) receptors. These compounds exhibit antagonistic activity, making them potential atypical antipsychotic agents (Park et al., 2010).

  • Automated Synthesis for Anti-Asthmatic Activity : An automated synthesis apparatus was used to modify the sulfonamide moiety of related compounds to improve anti-asthmatic activity. This demonstrates the potential of automated synthesis in drug development, particularly for respiratory conditions (Kuwahara et al., 1995).

  • PET Imaging Agents : Certain naphthalene-sulfonamides have been synthesized for use in positron emission tomography (PET) imaging, specifically for imaging human CCR8. This suggests applications in diagnostic imaging and potentially in cancer research (Wang et al., 2008).

  • Beta(3) Adrenergic Receptor Agonists : Novel (4-piperidin-1-yl)-phenyl sulfonamides have been found to be potent and selective agonists of the human beta(3)-adrenergic receptor. This has implications in treating disorders related to this receptor, potentially including metabolic diseases (Hu et al., 2001).

  • Enhancement of Nerve Growth Factor-Induced Neurite Outgrowth : Compounds with structures related to this compound have shown the ability to enhance nerve growth factor’s stimulation of neurite outgrowths, indicating potential applications in neurodegenerative disease research and therapy (Williams et al., 2010).

  • Anticonvulsant Properties : Studies on structural and electronic properties of related anticonvulsant drugs have provided insights into the orientation of key functional groups, which can guide the design of new therapeutics in the treatment of epilepsy and related disorders (Georges et al., 1989).

  • Antioxidant Evaluation : Some pyrazolopyridine derivatives, which are structurally related, have been synthesized and evaluated for their antioxidant properties. This suggests potential applications in oxidative stress-related diseases and conditions (Gouda, 2012).

properties

IUPAC Name

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c30-32(31,23-13-10-19-6-2-3-7-21(19)18-23)28-22-11-8-20(9-12-22)24-14-15-25(27-26-24)29-16-4-1-5-17-29/h2-3,6-15,18,28H,1,4-5,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEKNUMDLXFWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.